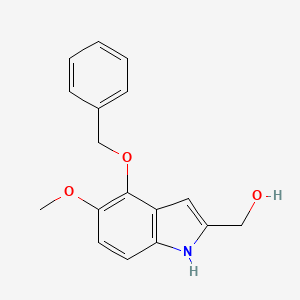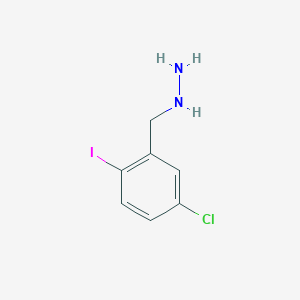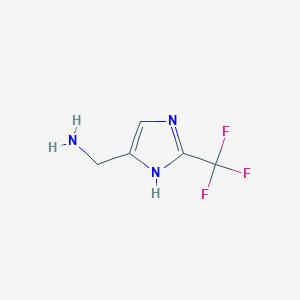
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine typically involves the introduction of a trifluoromethyl group into an imidazole ring followed by the addition of a methanamine group. One common method involves the reaction of 2-(trifluoromethyl)imidazole with formaldehyde and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of specialized catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the imidazole ring may participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanamine
- (5-(Trifluoromethyl)-2-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
- (2-(Trifluoromethyl)cyclopropyl)methanamine
Uniqueness
Compared to similar compounds, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is unique due to its specific combination of a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H6F3N3 |
|---|---|
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2,(H,10,11) |
InChI-Schlüssel |
LNJZESBKVOOKAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


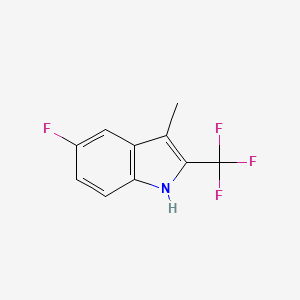
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
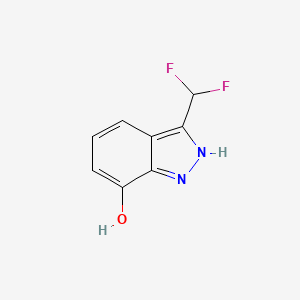
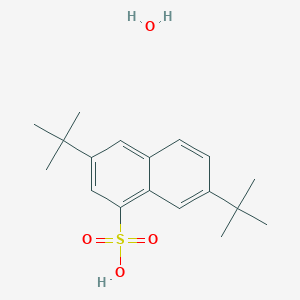

![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
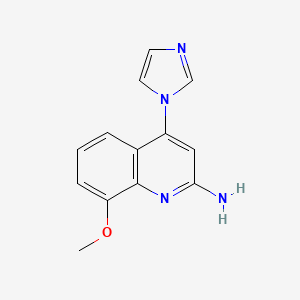

![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)



